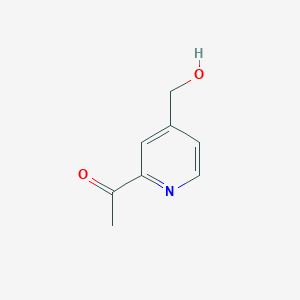

4-Hydroxymethyl-2-acetyl-pyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[4-(hydroxymethyl)pyridin-2-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6(11)8-4-7(5-10)2-3-9-8/h2-4,10H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRFIJANXCJGCLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=CC(=C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30609126 | |

| Record name | 1-[4-(Hydroxymethyl)pyridin-2-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1163254-08-7 | |

| Record name | 1-[4-(Hydroxymethyl)pyridin-2-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 4-Hydroxymethyl-2-acetyl-pyridine

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Hydroxymethyl-2-acetyl-pyridine is a substituted pyridine derivative of interest in medicinal chemistry and drug design due to the prevalence of pyridine scaffolds in pharmaceuticals. This document provides a comprehensive overview of a proposed synthetic route, predicted physicochemical properties, and potential biological significance of this compound. Given the limited availability of direct experimental data in public literature, this guide consolidates information from related pyridine compounds to offer a foundational understanding for researchers.

Introduction

Pyridine and its derivatives are fundamental heterocyclic structures that form the core of numerous approved pharmaceutical agents, exhibiting a wide range of biological activities including antimicrobial, antiviral, and antitumor effects. The specific substitution pattern of functional groups on the pyridine ring is critical in determining the molecule's pharmacological profile. This compound (CAS 1163254-08-7) incorporates a hydroxymethyl group and an acetyl group, functionalities that can participate in hydrogen bonding and act as pharmacophores, making it a compound of significant interest for further investigation and as a building block in the synthesis of more complex molecules.

Proposed Synthesis of this compound

A feasible starting material is 2-acetyl-4-methylpyridine. The synthesis could proceed via the following conceptual steps:

-

Protection of the Acetyl Group: The ketone in 2-acetyl-4-methylpyridine is protected to prevent its reaction in subsequent steps. A common method is the formation of a cyclic acetal using ethylene glycol.

-

Radical Bromination: The methyl group at the 4-position is converted to a bromomethyl group using a radical initiator like N-bromosuccinimide (NBS).

-

Nucleophilic Substitution: The bromomethyl group is then converted to a hydroxymethyl group. This can be achieved via a substitution reaction, for example, by reacting with an acetate source followed by hydrolysis, or directly with a hydroxide source under controlled conditions.

-

Deprotection of the Acetyl Group: The protecting group on the acetyl function is removed, typically by acidic hydrolysis, to yield the final product, this compound.

Proposed Synthetic Workflow Diagram

Caption: A proposed four-step synthetic workflow for this compound.

Experimental Protocols (Hypothetical)

The following protocols are hypothetical and based on standard organic chemistry procedures for analogous transformations. They should be optimized and validated experimentally.

Protocol 3.1: Protection of 2-Acetyl-4-methylpyridine

-

To a solution of 2-acetyl-4-methylpyridine (1.0 eq) in toluene, add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction mixture and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected intermediate.

Protocol 3.2: Bromination of the Protected Intermediate

-

Dissolve the protected intermediate (1.0 eq) in a suitable solvent such as carbon tetrachloride.

-

Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN, 0.02 eq).

-

Reflux the mixture and irradiate with a UV lamp to initiate the reaction.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the mixture, filter off the succinimide, and wash the filtrate with water.

-

Dry the organic layer and concentrate to yield the crude bromomethyl intermediate, which can be purified by column chromatography.

Protocol 3.3: Synthesis of the Protected Hydroxymethyl Intermediate

-

Dissolve the bromomethyl intermediate (1.0 eq) in a solvent like dimethylformamide (DMF).

-

Add sodium acetate (1.5 eq) and heat the mixture.

-

After the formation of the acetate ester (monitored by TLC), add aqueous sodium hydroxide solution to hydrolyze the ester.

-

Extract the product with a suitable organic solvent, wash with water, and dry the organic phase.

-

Purify the product by column chromatography.

Protocol 3.4: Deprotection to Yield this compound

-

Dissolve the protected hydroxymethyl intermediate in a mixture of acetone and aqueous hydrochloric acid (e.g., 2M HCl).

-

Stir the reaction at room temperature and monitor by TLC.

-

Once the reaction is complete, neutralize the mixture with a base such as sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers and concentrate under reduced pressure.

-

Purify the final product by column chromatography or recrystallization.

Physicochemical and Spectroscopic Properties

Directly measured experimental data for this compound is scarce. The following tables provide data for the parent compound and related precursors for reference and comparison.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| This compound | 1163254-08-7 | C₈H₉NO₂ | 151.16 | N/A | N/A |

| 2-Acetylpyridine | 1122-62-9 | C₇H₇NO | 121.14 | 8 - 10[1] | 188 - 189[1] |

| 4-(Hydroxymethyl)pyridine | 586-95-8 | C₆H₇NO | 109.13 | 57 - 60 | 258 |

| 2-Acetyl-4-methylpyridine | 59576-26-0 | C₈H₉NO | 135.16 | 30 - 34[2] | N/A |

N/A: Data not available in searched literature.

Table 2: Spectroscopic Data of Related Pyridine Derivatives

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |

| 2-Acetylpyridine | 8.67 (d, 1H), 8.03 (d, 1H), 7.82 (t, 1H), 7.44 (m, 1H), 2.72 (s, 3H) | 200.2, 153.5, 148.9, 136.8, 125.4, 121.6, 25.9 | 1700 (C=O), 1580, 1430 (Aromatic C=C) |

| 4-(Hydroxymethyl)pyridine | 8.54 (d, 2H), 7.32 (d, 2H), 4.75 (s, 2H), 2.5 (br s, 1H, OH) | 150.0, 149.8, 121.1, 63.5 | 3150 (O-H), 1605, 1420 (Aromatic C=C) |

| 2-Acetyl-4-methylpyridine | 8.54 (d, 1H), 7.88 (s, 1H), 7.28 (d, 1H), 2.72 (s, 3H), 2.43 (s, 3H) | N/A | N/A |

Note: The presented spectroscopic data is for related compounds and should be used for comparative purposes only.

Biological Activity and Applications

While no specific biological studies have been published for this compound, the pyridine scaffold is a well-established pharmacophore. Pyridine derivatives are known to exhibit a broad spectrum of biological activities.

-

Antitumor Activity: Many pyridine-containing compounds and their metal complexes have shown the ability to interact with DNA and exhibit antitumor properties.

-

Antimicrobial and Antiviral Activity: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is a crucial interaction in many biological systems. This has led to the development of pyridine-based antibacterial, antifungal, and antiviral agents.

-

Enzyme Inhibition: Substituted pyridines can be designed to fit into the active sites of enzymes, acting as inhibitors. The functional groups on this compound could be tailored for specific enzyme targets.

The presence of both a hydrogen bond donor (-OH) and acceptor (C=O and pyridine nitrogen) suggests that this compound could be a versatile ligand for various biological targets.

Characterization and Evaluation Workflow

For a newly synthesized compound like this compound, a standard workflow for characterization and preliminary biological evaluation would be as follows:

Caption: A standard workflow for the characterization and biological screening of a novel compound.

Conclusion

This compound represents an intriguing, yet underexplored, molecule with potential applications in drug discovery and materials science. While direct experimental data is limited, this guide provides a plausible synthetic route and a framework for its characterization based on the established chemistry of related pyridine compounds. Further research is warranted to synthesize this compound, fully characterize its properties, and explore its biological activities. The information presented herein serves as a valuable starting point for researchers interested in this and similar pyridine derivatives.

References

An In-Depth Technical Guide to 4-Hydroxymethyl-2-acetyl-pyridine (CAS 88995-32-8): A Predictive Analysis for Researchers

Disclaimer: Direct experimental data for 4-Hydroxymethyl-2-acetyl-pyridine (CAS 88995-32-8) is scarce in publicly available scientific literature. This guide provides a predictive overview based on the known properties and reactivities of structurally related compounds, namely acetylpyridines and hydroxymethylpyridines. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in this molecule, guiding potential synthesis, characterization, and biological evaluation.

Physicochemical and Spectral Properties (Predicted)

The physicochemical properties of this compound can be estimated based on its constituent functional groups. The pyridine ring imparts aromaticity and a basic character. The acetyl group is an electron-withdrawing group that can participate in various chemical reactions, while the hydroxymethyl group can act as a hydrogen bond donor and acceptor, influencing solubility and potential biological interactions.

| Property | Predicted Value/Information | Basis for Prediction |

| Molecular Formula | C8H9NO2 | Based on chemical structure |

| Molecular Weight | 151.16 g/mol | Calculated from molecular formula |

| Appearance | Likely a solid at room temperature | Based on related substituted pyridines |

| Solubility | Expected to be soluble in polar organic solvents (e.g., ethanol, methanol, DMSO) and moderately soluble in water. | The hydroxymethyl group and the nitrogen atom in the pyridine ring would contribute to water solubility. |

| Boiling Point | > 200 °C | Extrapolated from similar substituted pyridines. |

| Melting Point | Likely in the range of 50-100 °C | Based on related substituted pyridines. |

| pKa | Estimated to be around 3-5 | The pyridine nitrogen is basic, but the acetyl group is electron-withdrawing, reducing the basicity compared to pyridine itself. |

Predicted Spectral Data:

| Spectroscopy | Predicted Key Features |

| 1H NMR | - Aromatic protons on the pyridine ring (3H). - Singlet for the acetyl methyl group (3H). - Singlet for the hydroxymethyl protons (2H). - A broad singlet for the hydroxyl proton, exchangeable with D2O. |

| 13C NMR | - Carbonyl carbon of the acetyl group (~190-200 ppm). - Carbons of the pyridine ring. - Methyl carbon of the acetyl group. - Carbon of the hydroxymethyl group. |

| IR Spectroscopy | - O-H stretching band from the hydroxyl group (~3200-3600 cm-1). - C=O stretching band from the acetyl group (~1680-1700 cm-1). - C=N and C=C stretching bands from the pyridine ring. |

| Mass Spectrometry | - Molecular ion peak (M+) at m/z = 151. |

Proposed Synthesis and Experimental Protocols

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would involve the disconnection of the acetyl or hydroxymethyl group, starting from a more readily available substituted pyridine.

Navigating the Biological Landscape of Acetyl-Pyridines: A Technical Guide Focused on 2-Acetylpyridine Thiosemicarbazones

Disclaimer: Due to the limited availability of published research on the specific biological activities of 4-Hydroxymethyl-2-acetyl-pyridine, this technical guide focuses on a well-studied class of its structural analogues: 2-acetylpyridine thiosemicarbazones . This pivot allows for a comprehensive overview of the synthesis, biological evaluation, and mechanism of action for a representative group of acetyl-pyridines, providing valuable insights for researchers, scientists, and drug development professionals.

Introduction

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide array of biological activities. Among these, acetyl-pyridines are of particular interest due to their versatile chemical reactivity and potential as therapeutic agents. This guide provides an in-depth exploration of the biological activities of 2-acetylpyridine thiosemicarbazones, a class of compounds that has demonstrated significant potential in anticancer and antimicrobial applications. We will delve into their synthesis, quantitative biological data, experimental methodologies, and proposed mechanisms of action, offering a technical resource for the scientific community.

Synthesis of 2-Acetylpyridine Thiosemicarbazones

The synthesis of 2-acetylpyridine thiosemicarbazones is typically a straightforward condensation reaction. The general scheme involves the reaction of 2-acetylpyridine with a substituted or unsubstituted thiosemicarbazide in a suitable solvent, often with an acid catalyst.

Caption: General synthesis workflow for 2-acetylpyridine thiosemicarbazones.

Experimental Protocol: General Synthesis

A typical synthesis protocol is as follows:

-

Dissolution: Dissolve 2-acetylpyridine and the appropriate thiosemicarbazide derivative in equimolar amounts in a suitable solvent, such as ethanol.

-

Catalysis: Add a catalytic amount of a weak acid, like glacial acetic acid, to the solution.

-

Reaction: Reflux the reaction mixture for a specified period, typically ranging from 2 to 8 hours, while monitoring the reaction progress by thin-layer chromatography (TLC).

-

Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

-

Purification: Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol or diethyl ether) to remove unreacted starting materials, and dry under a vacuum. Further purification can be achieved by recrystallization from a suitable solvent.

Biological Activities and Quantitative Data

2-Acetylpyridine thiosemicarbazones have demonstrated potent biological activities, primarily as anticancer and antimicrobial agents. Their mechanism of action is often attributed to their ability to chelate metal ions, particularly iron, which is crucial for cell proliferation and microbial growth.

Anticancer Activity

These compounds have shown significant cytotoxicity against a range of human cancer cell lines. The in vitro growth inhibitory effects are often compared to standard chemotherapeutic drugs like cisplatin.

| Compound/Complex | Cancer Cell Line(s) | IC50 (µM) | Reference |

| 2-Acetylpyridine 4N-ethyl thiosemicarbazone | Various (breast, colon, ovary) | 0.0009 (mean) | [1] |

| [Pt(Ac4Et)2] | Various (breast, colon, ovary) | 0.0007 (mean) | [1] |

| [Pd(Ac4Et)2] | Various (breast, colon, ovary) | 0.0005 (mean) | [1] |

| 2-Acetylpyridine thiosemicarbazone analogues | Various | 0.001 - 0.002 | [2][3] |

| Chitosan 2-acetyl pyridine-2-thiosemicarbazones | MDCK and MCF-7 | 281 - 381 (µg/mL) | [4][5] |

| Copper(II) Chitosan 2-acetyl pyridine TSC | MDCK and MCF-7 | 231 - 352 (µg/mL) | [4][5] |

Antimicrobial Activity

2-Acetylpyridine thiosemicarbazones have also been evaluated for their activity against various pathogenic bacteria and fungi. Their efficacy is often quantified by the Minimum Inhibitory Concentration (MIC).

| Compound/Complex | Microbial Strain(s) | MIC (µg/mL) | Reference |

| Various 2-acetylpyridine thiosemicarbazones | Neisseria gonorrhoeae | 0.002 - 0.062 | [6] |

| Various 2-acetylpyridine thiosemicarbazones | Neisseria meningitidis | 0.016 - 0.062 | [6] |

| Various 2-acetylpyridine thiosemicarbazones | Staphylococcus aureus | 0.125 - 0.5 | [6] |

| Copper(II) complexes of 2-acetylpyridine TSC | Methicillin-resistant S. aureus (MRSA), K. pneumoniae, C. albicans | Comparable to gentamicin and amphotericin B | [7] |

| Cu(II) complex of 2-acetylpyridine TSC | Staphylococcus aureus | 0.001 | [8] |

Experimental Protocols for Biological Assays

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.[9][10]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform a serial two-fold dilution of the test compound in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the microbial suspension. Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[11][12]

Mechanism of Action and Signaling Pathways

The primary proposed mechanism of action for the anticancer and antimicrobial activities of 2-acetylpyridine thiosemicarbazones is their ability to chelate essential metal ions, particularly iron, leading to the disruption of cellular processes.

Caption: Proposed mechanism of action for 2-acetylpyridine thiosemicarbazones.

The chelation of intracellular iron by these compounds can lead to several downstream effects:

-

Inhibition of Ribonucleotide Reductase: This iron-dependent enzyme is crucial for DNA synthesis and repair. Its inhibition leads to the arrest of the cell cycle and ultimately cell death.[13]

-

Generation of Reactive Oxygen Species (ROS): The iron-thiosemicarbazone complex can undergo redox cycling, leading to the generation of damaging reactive oxygen species through Fenton-like reactions. This induces oxidative stress and triggers apoptotic cell death.[13]

While the precise signaling pathways are still under investigation, the effects on iron metabolism and oxidative stress suggest the involvement of pathways that regulate cell cycle progression, DNA damage response, and apoptosis.

Conclusion

Although direct biological data for this compound is scarce, the extensive research on its 2-acetylpyridine thiosemicarbazone analogues provides a valuable framework for understanding the potential of this class of compounds. Their straightforward synthesis, potent anticancer and antimicrobial activities, and intriguing mechanism of action make them promising candidates for further drug development. This technical guide summarizes the key findings in this area, offering a foundation for future research aimed at elucidating the full therapeutic potential of acetyl-pyridine derivatives. Further investigation into the specific biological activities of this compound is warranted to determine its unique properties and potential applications.

References

- 1. In vitro antitumor activity of 2-acetyl pyridine 4n-ethyl thiosemicarbazone and its platinum(II) and palladium(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Acetylpyridine thiosemicarbazones are potent iron chelators and antiproliferative agents: redox activity, iron complexation and characterization of their antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Pyridine-Based NNS Tridentate Chitosan Thiosemicarbazones and Their Copper(II) Complexes: Synthesis, Characterization, and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Inhibition of clinically significant bacterial organisms in vitro by 2-acetylpyridine thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 2-acetylpyridine-N-substituted thiosemicarbazonates of copper(ii) with high antimicrobial activity against methicillin resistant S. aureus, K. pneumoniae 1 and C. albicans - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. journal.ohrm.bba.md [journal.ohrm.bba.md]

- 9. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics [mdpi.com]

- 10. uscholar.univie.ac.at [uscholar.univie.ac.at]

- 11. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evaluation of Toxicity and Oxidative Stress of 2-Acetylpyridine-N(4)-orthochlorophenyl Thiosemicarbazone - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of 4-Hydroxymethyl-2-acetyl-pyridine: A Technical Overview

Disclaimer: As of late 2025, a comprehensive search of scientific literature and spectral databases has revealed a lack of published experimental spectroscopic data (NMR, IR, MS) specifically for 4-Hydroxymethyl-2-acetyl-pyridine. This guide, therefore, presents a detailed prediction of the expected spectroscopic characteristics based on the analysis of structurally related compounds. The experimental protocols provided are generalized for the analysis of novel organic compounds of this nature.

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a foundational understanding of the anticipated spectroscopic properties of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the known spectral data of 2-acetylpyridine and 4-(hydroxymethyl)pyridine.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.6 | Doublet | 1H | H6 (Pyridine) |

| ~7.9 | Doublet | 1H | H3 (Pyridine) |

| ~7.5 | Doublet of doublets | 1H | H5 (Pyridine) |

| ~4.8 | Singlet | 2H | -CH₂OH |

| ~5.5 | Singlet (broad) | 1H | -OH |

| ~2.7 | Singlet | 3H | -C(O)CH₃ |

Solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~200 | C=O (Acetyl) |

| ~153 | C2 (Pyridine) |

| ~150 | C4 (Pyridine) |

| ~149 | C6 (Pyridine) |

| ~122 | C3 (Pyridine) |

| ~120 | C5 (Pyridine) |

| ~63 | -CH₂OH |

| ~26 | -C(O)CH₃ |

Solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Table 3: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H stretch (Alcohol) |

| ~3050 | Medium | C-H stretch (Aromatic) |

| ~2950 | Medium | C-H stretch (Aliphatic) |

| ~1700 | Strong | C=O stretch (Ketone) |

| ~1600, ~1580 | Medium-Strong | C=C and C=N stretch (Pyridine ring) |

| ~1400 | Medium | C-H bend (Aliphatic) |

| ~1050 | Strong | C-O stretch (Primary alcohol) |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Fragment |

| 151 | [M]⁺ (Molecular Ion) |

| 136 | [M - CH₃]⁺ |

| 122 | [M - CHO]⁺ |

| 108 | [M - C(O)CH₃]⁺ |

| 93 | [Pyridine-CH₂]⁺ |

| 78 | [Pyridine]⁺ |

| 43 | [CH₃CO]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of a novel compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

-

A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference both spectra to the internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Record the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

-

For structural elucidation, perform tandem MS (MS/MS) by selecting the molecular ion and subjecting it to fragmentation.

-

-

Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to deduce the structure of the molecule.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a novel compound.

Caption: Workflow for the synthesis and spectroscopic characterization.

Caption: Integration of spectroscopic data for structural elucidation.

4-Hydroxymethyl-2-acetyl-pyridine: An In-depth Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxymethyl-2-acetyl-pyridine is a pyridine derivative of significant interest in medicinal chemistry and drug development due to its potential as a versatile synthetic intermediate. Understanding its physicochemical properties, particularly solubility and stability, is paramount for its effective utilization in research and formulation development. This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of this compound, based on established principles of pharmaceutical sciences and data from structurally related compounds. It outlines detailed experimental protocols for the systematic evaluation of these properties and presents expected data in a structured format to aid researchers in their investigations.

Introduction

Pyridine and its derivatives are fundamental heterocyclic scaffolds prevalent in a vast array of pharmaceutical agents.[1] The introduction of functional groups, such as a hydroxymethyl and an acetyl group, to the pyridine ring can significantly influence the molecule's polarity, reactivity, and potential for biological interactions. This compound combines a polar hydroxymethyl group, which can participate in hydrogen bonding, and an electron-withdrawing acetyl group, which can influence the pKa of the pyridine nitrogen. These features are expected to govern its solubility and stability profile. A thorough understanding of these properties is a critical component of the preformulation phase of drug development.

Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₈H₉NO₂ |

| Molecular Weight | 151.16 g/mol |

| Appearance | Expected to be a crystalline solid at room temperature. |

| pKa | The pyridine nitrogen is expected to be weakly basic. The presence of the electron-withdrawing acetyl group would likely lower the pKa compared to unsubstituted pyridine. |

| LogP | The presence of the polar hydroxymethyl group is expected to result in a lower LogP value compared to 2-acetylpyridine, suggesting a higher degree of hydrophilicity. |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The presence of both a hydrogen bond donor/acceptor (hydroxymethyl group) and a polar acetyl group suggests that this compound will exhibit moderate aqueous solubility.

Expected Aqueous Solubility

The aqueous solubility is anticipated to be pH-dependent due to the basic nature of the pyridine nitrogen. At pH values below its pKa, the molecule will be protonated, forming a more soluble salt.

Table 1: Predicted Aqueous Solubility of this compound at 25°C

| pH | Predicted Solubility (mg/mL) |

| 1.2 | > 10 |

| 4.5 | 5 - 10 |

| 6.8 | 1 - 5 |

| 7.4 | 1 - 5 |

Expected Solubility in Organic Solvents

The molecule is expected to be soluble in polar organic solvents.

Table 2: Predicted Solubility of this compound in Common Organic Solvents at 25°C

| Solvent | Predicted Solubility (mg/mL) |

| Methanol | > 20 |

| Ethanol | > 20 |

| Dimethyl Sulfoxide (DMSO) | > 50 |

| Acetonitrile | 5 - 10 |

| Dichloromethane | < 1 |

| Hexane | < 0.1 |

Stability Profile

The stability of a drug substance is a crucial quality attribute that ensures its safety and efficacy throughout its shelf life.[2] Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[3]

Anticipated Degradation Pathways

Based on the structure of this compound, several degradation pathways can be anticipated under stress conditions:

-

Hydrolysis: The ester-like nature of the acetyl group could be susceptible to hydrolysis under strong acidic or basic conditions, although likely requiring harsh conditions.

-

Oxidation: The hydroxymethyl group could be oxidized to an aldehyde or a carboxylic acid. The pyridine ring itself can also be susceptible to oxidation.

-

Photodegradation: Pyridine derivatives can be susceptible to photodegradation, potentially leading to ring opening or polymerization.[4]

Summary of Predicted Stability

Table 3: Predicted Stability of this compound under Forced Degradation Conditions

| Stress Condition | Predicted Stability | Potential Degradation Products |

| Acidic (e.g., 0.1 M HCl, 80°C) | Likely to show some degradation over time. | Hydrolysis products, products of ring protonation-induced reactions. |

| Alkaline (e.g., 0.1 M NaOH, 60°C) | Expected to be less stable than in acidic conditions, with potential for more rapid degradation.[4] | Products of base-catalyzed hydrolysis and other reactions. |

| Oxidative (e.g., 3% H₂O₂, RT) | Susceptible to oxidation. | Aldehyde or carboxylic acid derivatives from the hydroxymethyl group, N-oxides. |

| Thermal (e.g., 80°C, solid state) | Expected to be relatively stable in the solid state at elevated temperatures in the absence of moisture. | Minimal degradation. |

| Photolytic (ICH Q1B conditions) | Potentially unstable upon exposure to UV and/or visible light. | Photorearrangement products, ring-opened species, or polymeric materials.[4] |

Experimental Protocols

The following sections detail the experimental methodologies for determining the solubility and stability of this compound.

Solubility Determination: Shake-Flask Method

The equilibrium solubility can be determined using the shake-flask method, a widely accepted technique.[5]

Protocol:

-

Preparation of Solutions: Prepare buffer solutions at various pH values (e.g., 1.2, 4.5, 6.8, and 7.4) and select a range of organic solvents.

-

Sample Addition: Add an excess amount of this compound to a known volume of each solvent in a sealed container.

-

Equilibration: Agitate the samples at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached.

-

Sample Withdrawal and Filtration: Withdraw an aliquot of the supernatant and immediately filter it through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solids.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Stability-Indicating Method Development and Forced Degradation Studies

A stability-indicating analytical method is crucial to separate the intact drug from its degradation products.[6] HPLC is the most common technique for this purpose.

Protocol:

-

Method Development: Develop a reverse-phase HPLC method with UV detection capable of resolving this compound from potential impurities and degradation products. A gradient elution with a C18 column is a common starting point.

-

Forced Degradation:

-

Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 80°C.

-

Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at 60°C.

-

Oxidation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat at 80°C.

-

Photostability: Expose a solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using the developed stability-indicating HPLC method.

-

Peak Purity and Mass Balance: Assess the purity of the main peak using a photodiode array (PDA) detector. Calculate the mass balance to ensure that all degradation products are accounted for.

Conclusion

While experimental data for this compound is not currently available, this guide provides a robust framework for its characterization based on established scientific principles. The presence of the hydroxymethyl and acetyl functionalities on the pyridine core suggests a molecule with moderate aqueous solubility and potential susceptibility to degradation under hydrolytic, oxidative, and photolytic stress. The detailed protocols provided herein offer a systematic approach for researchers and drug development professionals to thoroughly evaluate the solubility and stability of this promising compound, thereby facilitating its progression in the drug discovery and development pipeline. The generation of empirical data through these proposed studies is essential for a definitive understanding of its physicochemical properties.

References

- 1. applications.emro.who.int [applications.emro.who.int]

- 2. SOP for Applying ICH Q1A(R2) Guidelines for Stress Testing – StabilityStudies.in [stabilitystudies.in]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chromatographyonline.com [chromatographyonline.com]

A Technical Guide to the Potential Mechanism of Action of 2-Acetylpyridine Derivatives

Disclaimer: This document provides a summary of the known mechanisms of action for various derivatives of 2-acetylpyridine and related pyridine compounds. As of the latest literature review, there is no specific publicly available scientific information on the mechanism of action, biological targets, or pharmacological data for 4-Hydroxymethyl-2-acetyl-pyridine . Therefore, the information presented herein is based on related compounds and should be considered as a guide for potential research directions rather than a definitive analysis of this compound itself.

Introduction to Pyridine Derivatives in Drug Discovery

The pyridine scaffold is a prominent heterocyclic motif found in a wide array of natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique electronic properties, ability to form hydrogen bonds, and serve as a bioisostere for other functional groups make it a valuable building block in medicinal chemistry.[2] Several FDA-approved drugs incorporate the pyridine ring, highlighting its importance in developing new therapeutic agents.[1] Derivatives of 2-acetylpyridine, in particular, have been explored for various biological activities, including anticancer and antimicrobial effects.[3][4]

Potential Mechanisms of Action of 2-Acetylpyridine Derivatives

Based on studies of structurally related compounds, several potential mechanisms of action can be hypothesized for functionalized 2-acetylpyridine derivatives. These primarily revolve around the inhibition of key enzymes involved in cell proliferation and survival.

Inhibition of Ribonucleotide Reductase

A significant body of research on pyridine-2-carboxaldehyde thiosemicarbazone derivatives, which are structurally related to 2-acetylpyridine derivatives, has identified ribonucleotide reductase (RNR) as a key target.[5][6][7] RNR is a crucial enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, an essential step in DNA synthesis and repair.[6] The inhibition of RNR leads to the depletion of the deoxyribonucleotide pool, thereby halting DNA replication and inducing cell cycle arrest and apoptosis.

The proposed mechanism for RNR inhibition by these thiosemicarbazone derivatives involves the chelation of the iron cofactor within the R2 subunit of the enzyme, which is essential for its catalytic activity.

Kinase Inhibition (e.g., VEGFR-2)

Another potential mechanism of action for pyridine derivatives is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways. For instance, certain pyridine-urea compounds have been shown to act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[8] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[9] By inhibiting VEGFR-2, these compounds can disrupt the blood supply to tumors, leading to their regression.

The binding of these inhibitors to the ATP-binding site of the kinase domain of VEGFR-2 prevents the phosphorylation of downstream signaling molecules, thereby blocking the pro-angiogenic cascade.

Quantitative Data for Related Pyridine Derivatives

The following table summarizes the reported biological activity for some 2-acetylpyridine and related pyridine derivatives. It is important to reiterate that this data is not for this compound.

| Compound Class | Specific Derivative | Target/Assay | IC50 / Activity | Reference |

| Pyridine-2-carboxaldehyde thiosemicarbazones | 5-(Methylamino)pyridine-2-carboxaldehyde thiosemicarbazone | Ribonucleotide Reductase | 1.3 µM | [5] |

| 5-(Ethylamino)pyridine-2-carboxaldehyde thiosemicarbazone | Ribonucleotide Reductase | 1.0 µM | [5] | |

| 5-(Allylamino)pyridine-2-carboxaldehyde thiosemicarbazone | Ribonucleotide Reductase | 1.4 µM | [5] | |

| Pyridine-Ureas | Derivative 8e | VEGFR-2 | 3.93 ± 0.73 µM | [8] |

| Derivative 8b | VEGFR-2 | 5.0 ± 1.91 µM | [8] | |

| 1,2,4-Triazole-Pyridine Hybrids | Compound TP6 | Murine Melanoma (B16F10) | 41.12 µM | [3] |

Experimental Protocols for Studying Pyridine Derivatives

Detailed experimental protocols for the synthesis and biological evaluation of pyridine derivatives are extensive and specific to the compound and target of interest. Below are generalized outlines for key experimental procedures.

General Synthesis of Pyridine Derivatives

The synthesis of functionalized pyridine derivatives can be achieved through various organic chemistry reactions. For example, the synthesis of 1,2,4-triazole-pyridine hybrids may involve the treatment of a pyridine-linked 1,2,4-triazole-3-thiol with different substituted benzyl halides.[3] The synthesis of pyridine-ureas can be accomplished by reacting a pyridine-containing amine with an appropriate isocyanate.[8]

A general workflow for synthesis and characterization is as follows:

-

Reaction Setup: Reactants are combined in a suitable solvent under specific temperature and atmospheric conditions.

-

Monitoring: The reaction progress is monitored by techniques like Thin Layer Chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, the product is isolated and purified using methods such as extraction, crystallization, or column chromatography.

-

Structural Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

-

Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

-

Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound.

-

Incubation: The plates are incubated for a specified period (e.g., 48 hours).

-

MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.[3]

Enzyme Inhibition Assay (e.g., Ribonucleotide Reductase)

-

Enzyme Preparation: A purified or partially purified enzyme preparation is obtained.

-

Reaction Mixture: The reaction mixture is prepared containing the enzyme, its substrates (e.g., CDP), and cofactors in a suitable buffer.

-

Inhibitor Addition: The test compound is added to the reaction mixture at various concentrations.

-

Reaction Initiation and Incubation: The reaction is initiated and incubated for a specific time at an optimal temperature.

-

Quantification of Product: The amount of product formed is quantified using methods such as HPLC or radioactivity-based assays.

-

IC50 Determination: The concentration of the inhibitor required to reduce the enzyme activity by 50% is determined.[5]

Visualizations of Potential Mechanisms

The following diagrams illustrate the potential signaling pathways and experimental workflows discussed.

Caption: Proposed mechanism of Ribonucleotide Reductase inhibition by a 2-acetylpyridine thiosemicarbazone derivative.

Caption: Potential mechanism of VEGFR-2 inhibition by a pyridine-urea derivative.

Caption: Experimental workflow for an in vitro cytotoxicity (MTT) assay.

Conclusion

While there is a lack of specific data on the mechanism of action of this compound, the broader class of 2-acetylpyridine and related pyridine derivatives shows significant promise in medicinal chemistry. The potential to target critical enzymes like ribonucleotide reductase and protein kinases such as VEGFR-2 suggests that this chemical scaffold is a valuable starting point for the development of novel therapeutic agents. Further research is warranted to synthesize and evaluate this compound and its analogues to determine their specific biological targets and potential clinical utility. Future studies should focus on elucidating the precise molecular interactions through techniques such as X-ray crystallography and detailed structure-activity relationship (SAR) analyses.

References

- 1. lifechemicals.com [lifechemicals.com]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 4. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Structure-function relationships for a new series of pyridine-2-carboxaldehyde thiosemicarbazones on ribonucleotide reductase activity and tumor cell growth in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ajps.journals.ekb.eg [ajps.journals.ekb.eg]

A Prospective Analysis of 4-Hydroxymethyl-2-acetyl-pyridine as a Novel Therapeutic Agent

Introduction

4-Hydroxymethyl-2-acetyl-pyridine is a pyridine derivative with potential for therapeutic applications. While direct research on this specific compound is limited, its structural similarity to other biologically active acetylpyridine derivatives allows for a prospective analysis of its potential therapeutic targets, mechanisms of action, and experimental validation pathways. This technical guide synthesizes information from related compounds to provide a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. The following sections detail potential therapeutic avenues, supportive data from analogous compounds, and experimental protocols to guide future research.

Potential Therapeutic Targets

Based on the known biological activities of structurally related 2-acetylpyridine and 4-acetylpyridine derivatives, this compound is proposed to have potential therapeutic applications in oncology and infectious diseases.

1. Oncology:

Pyridine derivatives have demonstrated notable antitumor activities.[] Specifically, derivatives of 2-acetylpyridine have shown efficacy against various cancer cell lines, including leukemia, colon cancer, and ovarian cancer.[] The proposed mechanism for this activity often involves the chelation of metal ions, which can lead to the generation of reactive oxygen species (ROS) and subsequent inhibition of enzymes crucial for cancer cell proliferation, such as ribonucleotide reductase.[2]

-

Potential Targets:

-

Ribonucleotide Reductase: This enzyme is essential for DNA synthesis and repair, and its inhibition is a key mechanism for several anticancer drugs.

-

Metal Ion Homeostasis: Disruption of metal ion balance within cancer cells can induce oxidative stress and apoptosis.

-

2. Infectious Diseases:

Pyridine-containing compounds are known for their broad-spectrum antimicrobial and antiviral activities.[3][4] Derivatives of acetylpyridine have been shown to inhibit the replication of viruses such as the Hepatitis C Virus (HCV).[] Additionally, certain pyridine derivatives exhibit antibacterial and antifungal properties.[4]

-

Potential Targets:

-

Viral Replication Machinery: Inhibition of viral polymerases or proteases.

-

Bacterial and Fungal Cell Wall Synthesis: Disruption of essential structural components of microbial cells.

-

Proposed Mechanisms of Action

The therapeutic effects of this compound are likely to be mediated through several signaling pathways, as extrapolated from related compounds.

Anticancer Mechanism:

The anticancer activity is hypothesized to stem from the induction of oxidative stress and apoptosis in cancer cells. The acetylpyridine moiety can act as a chelating agent for metal ions like iron and copper.[2] This chelation can catalyze the formation of ROS, leading to DNA damage, lipid peroxidation, and ultimately, programmed cell death.

Caption: Proposed anticancer mechanism of this compound.

Antimicrobial/Antiviral Mechanism:

The mechanism for antimicrobial and antiviral activity may involve direct interaction with microbial or viral enzymes or interference with their replication processes. The pyridine nucleus is a common feature in many bioactive compounds and can facilitate interactions with biological targets.[4]

Quantitative Data from Structurally Similar Compounds

The following table summarizes the biological activity of various acetylpyridine derivatives, providing a reference for the potential efficacy of this compound.

| Compound/Derivative | Target/Assay | Activity (IC50/MIC) | Reference |

| 2-acetylpyridine thiosemicarbazone | Trypanosoma cruzi | 0.31 µmol L⁻¹ | [2] |

| 2-acetylpyridine thiosemicarbazone | Candida spp. | 13.12 µmol L⁻¹ | [2] |

| Dodecanoic acid pyridines | Bacillus subtilis | Good activity | [4] |

| Dodecanoic acid pyridines | Staphylococcus aureus | Good activity | [4] |

| Dodecanoic acid pyridines | Escherichia coli | Good activity | [4] |

| Dodecanoic acid pyridines | Aspergillus niger | Good activity | [4] |

| Dodecanoic acid pyridines | Candida albicans | Good activity | [4] |

Experimental Protocols

The following are detailed methodologies for the synthesis and biological evaluation of acetylpyridine derivatives, which can be adapted for this compound.

1. Synthesis of Acetylpyridine Derivatives:

A general method for the synthesis of 2-acetylpyridine derivatives involves the deprotonation of the methyl group of 2-acetylpyridine followed by reaction with an appropriate alkyl or aryl halide.[3][5]

Caption: General workflow for the synthesis of 2-acetylpyridine derivatives.

Protocol for Synthesis of 2-substituted-acetylpyridine: [5]

-

Preparation: A 250 mL round-bottom flask is charged with 2-acetylpyridine (e.g., 29 mmol) in dry toluene (e.g., 58 mL).

-

Deprotonation: Sodium hydride (e.g., 3 equivalents) and a phase transfer catalyst like 18-crown-6-ether (e.g., 0.2 mol%) are added, and the mixture is stirred for 20 minutes.

-

Alkylation/Arylation: Two equivalents of the desired alkyl or aryl halide (e.g., iodomethane or 1-(bromomethyl)-4-methylbenzene) are added.

-

Reaction: The reaction mixture is stirred for 3 hours at room temperature.

-

Work-up: The mixture is washed with ethyl acetate. The organic solvent is evaporated.

-

Purification: The final product is purified by column chromatography.

2. In Vitro Cytotoxicity Assay:

The cytotoxicity of the synthesized compound can be evaluated against various cancer cell lines using the MTT assay.

Protocol for MTT Assay:

-

Cell Seeding: Cancer cells (e.g., Hep-G2, HT-29) are seeded in a 96-well plate at a density of 5 x 10³ cells per well and incubated for 24 hours.[2]

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for 72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 3 hours.

-

Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The 50% inhibitory concentration (IC50) is calculated from the dose-response curve.

3. Antimicrobial Susceptibility Testing:

The minimum inhibitory concentration (MIC) of the compound against various microbial strains can be determined using the broth microdilution method.

Protocol for Broth Microdilution:

-

Preparation of Inoculum: A standardized microbial suspension is prepared.

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth medium.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

While direct experimental data on this compound is not yet available, a review of structurally similar compounds strongly suggests its potential as a therapeutic agent, particularly in the fields of oncology and infectious diseases. The provided information on potential targets, mechanisms of action, and detailed experimental protocols serves as a comprehensive guide for initiating research into this promising compound. Further investigation is warranted to synthesize this compound and validate its therapeutic efficacy and safety profile.

References

In Silico Modeling of 4-Hydroxymethyl-2-acetyl-pyridine Interactions: A Methodological Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the writing of this document, there is a lack of specific published data on the biological interactions and in silico modeling of 4-Hydroxymethyl-2-acetyl-pyridine. Therefore, this whitepaper serves as an in-depth methodological guide, utilizing this compound as a hypothetical case study. The principles, protocols, and data presented are based on established methodologies for similar acetyl-pyridine and pyridine derivatives and are intended to be illustrative of the general workflow and techniques employed in computational drug discovery.

Abstract

Pyridine and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The in silico modeling of their interactions with biological targets is a critical component of modern drug discovery, enabling the rapid screening of compounds, prediction of binding affinities, and elucidation of mechanisms of action. This technical guide provides a comprehensive overview of the core methodologies for the in silico modeling of this compound, a representative acetyl-pyridine derivative. We present a structured workflow, from target identification to experimental validation, and provide detailed protocols for key computational and experimental techniques. This document is intended to be a valuable resource for researchers and scientists engaged in the computational assessment of novel small molecules.

Introduction to the Pyridine Scaffold

The pyridine ring is a privileged scaffold in drug discovery, present in a wide array of approved drugs and clinical candidates.[1][2] Its unique electronic properties, ability to form hydrogen bonds, and water solubility make it a versatile component in the design of molecules with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][][4] this compound, the subject of this guide, combines the pyridine core with acetyl and hydroxymethyl functional groups, suggesting potential for various interactions with biological macromolecules. While specific data for this compound is not available, the methodologies outlined herein are broadly applicable to its in silico investigation.

A General Workflow for In Silico Modeling

The in silico analysis of a potential drug candidate like this compound follows a structured workflow. This process begins with target identification and culminates in experimental validation of the computational predictions.

Target Identification

The initial step in modeling the interactions of a novel compound is to identify its potential biological targets. For pyridine derivatives, a wide range of targets have been identified.

| Pyridine Derivative Class | Potential Biological Target | Therapeutic Area |

| General Pyridine Derivatives | Epidermal Growth Factor Receptor (EGFR) | Oncology |

| Acetyl-pyridine Derivatives | Acetylcholinesterase (AChE)[5][6] | Neurodegenerative Diseases |

| Pyrazolopyridine Derivatives | Cyclin-dependent kinase 2 (CDK2)[7] | Oncology |

| Aminopyridine Derivatives | c-Met Kinase[8] | Oncology |

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[9]

Detailed Protocol for Molecular Docking using AutoDock Vina

This protocol provides a general outline for performing molecular docking. Specific parameters may need to be adjusted based on the target and ligand.

-

Preparation of the Receptor:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.[10]

-

Add polar hydrogens to the protein structure.

-

Assign partial charges (e.g., Gasteiger charges).

-

Save the prepared receptor in PDBQT format.

-

-

Preparation of the Ligand (this compound):

-

Generate a 3D structure of the ligand using software like ChemDraw or Avogadro.

-

Perform energy minimization of the ligand structure.

-

Assign rotatable bonds.

-

Save the prepared ligand in PDBQT format.

-

-

Grid Box Generation:

-

Define the search space for docking by creating a grid box that encompasses the binding site of the receptor.[9] The dimensions and center of the grid box are crucial parameters.

-

-

Running the Docking Simulation:

-

Use a docking program like AutoDock Vina to perform the docking calculation.

-

The program will generate multiple binding poses of the ligand within the receptor's active site, each with a corresponding binding affinity score.

-

-

Analysis of Results:

-

Analyze the predicted binding poses and their corresponding binding energies.

-

Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or Chimera.

-

Representative Molecular Docking Data for Pyridine Derivatives

The following table summarizes molecular docking results for various pyridine derivatives against their respective targets, as reported in the literature.

| Compound Class | Target | Best Binding Affinity (kcal/mol) | Key Interacting Residues |

| Pyridine Dicarboximide Derivatives[5] | Acetylcholinesterase (AChE) | -11.6 | Trp83, Glu198 |

| Substituted Pyridine Derivatives | Epidermal Growth Factor Receptor (EGFR) | -7.3 | Glu461, Lys614, Gly615 |

| Pyrazolopyridine Derivatives[7] | Cyclin-dependent kinase 2 (CDK2) | -8.5 (Docking Score) | Not Specified |

| Nicotinamide Derivatives[2] | 4k9g Protein | -7.68 (Docking Score) | HIS-62 |

Experimental Validation

Computational predictions must be validated through experimental methods. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two widely used techniques for characterizing protein-ligand interactions.[11][12]

Protocol for Surface Plasmon Resonance (SPR)

-

Immobilization of the Protein:

-

The target protein is immobilized on the surface of a sensor chip.[13]

-

This is typically achieved through amine coupling, where the protein is covalently attached to the carboxymethylated dextran surface of the chip.

-

-

Preparation of the Analyte (Ligand):

-

A series of dilutions of the this compound are prepared in a suitable running buffer.[14]

-

-

Binding Analysis:

-

The ligand solutions are injected over the sensor surface at a constant flow rate.

-

The binding of the ligand to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected in real-time.[11]

-

-

Data Analysis:

-

The resulting sensorgrams are fitted to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

Protocol for Isothermal Titration Calorimetry (ITC)

-

Sample Preparation:

-

The target protein and the ligand (this compound) are prepared in the same buffer to minimize heats of dilution.[15]

-

The concentration of both protein and ligand must be accurately determined.

-

-

ITC Experiment:

-

The protein solution is placed in the sample cell of the calorimeter.

-

The ligand solution is loaded into the injection syringe.

-

A series of small injections of the ligand are made into the sample cell.[16]

-

-

Data Acquisition:

-

The heat released or absorbed during the binding interaction is measured after each injection.[12]

-

-

Data Analysis:

-

The integrated heat data is plotted against the molar ratio of ligand to protein.

-

The resulting isotherm is fitted to a binding model to determine the binding affinity (Ka or Kd), stoichiometry (n), and enthalpy of binding (ΔH).[17]

-

Signaling Pathway Analysis

Understanding the signaling pathway in which the target protein is involved is crucial for predicting the downstream cellular effects of a compound like this compound. For instance, if the target is a receptor tyrosine kinase (RTK), its inhibition can affect multiple downstream pathways.

Conclusion

The in silico modeling of this compound and other novel pyridine derivatives is a powerful approach to accelerate drug discovery. By integrating computational techniques like molecular docking and molecular dynamics with experimental validation methods such as SPR and ITC, researchers can efficiently identify and optimize lead compounds. The methodologies and protocols outlined in this whitepaper provide a robust framework for the comprehensive investigation of the interactions of this and other promising small molecules with their biological targets.

References

- 1. pyridine-derivatives-as-biologically-active-precursors-organics-and-selected-coordination-complexes - Ask this paper | Bohrium [bohrium.com]

- 2. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular Docking - An easy protocol [protocols.io]

- 11. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 12. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]

- 14. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 15. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]

- 16. Isothermal titration calorimetry [cureffi.org]

- 17. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

A Technical Review of 4-Hydroxymethyl-2-acetyl-pyridine: Synthesis, Properties, and Potential Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available research specifically detailing the synthesis, biological activities, and experimental protocols of 4-Hydroxymethyl-2-acetyl-pyridine (CAS 1163254-08-7) is limited. This guide provides a comprehensive overview based on available data for structurally related compounds and proposes a plausible synthetic route and potential biological activities to stimulate further investigation into this molecule.

Introduction

This compound, also known as 1-[4-(hydroxymethyl)pyridin-2-yl]ethan-1-one, is a functionalized pyridine derivative. The pyridine ring is a core scaffold in numerous biologically active compounds and pharmaceuticals. The presence of both a hydroxymethyl and an acetyl group suggests potential for diverse chemical modifications and biological interactions. This document aims to consolidate the known information and provide a forward-looking perspective on the research and development of this compound.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 1163254-08-7 | [1] |

| Molecular Formula | C₈H₉NO₂ | [1] |

| Molecular Weight | 151.16 g/mol | [1] |

| IUPAC Name | 1-[4-(hydroxymethyl)pyridin-2-yl]ethan-1-one | [1] |

| SMILES | CC(=O)c1cc(CO)ccn1 | [1] |

Proposed Synthesis

A detailed experimental synthesis of this compound has not been published in peer-reviewed literature. However, a plausible synthetic route can be proposed based on the synthesis of a structurally similar compound, 1-{4-[(hexyloxy)methyl]pyridin-2-yl}ethanone[2]. The proposed workflow involves the protection of the more reactive acetyl group, followed by modification of the hydroxymethyl group (if necessary), and subsequent deprotection.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols (Hypothetical)

Step 1: Protection of the Hydroxyl Group

-

To a solution of 4-(hydroxymethyl)pyridine (1 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add imidazole (1.5 eq.) and tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq.).

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the protected intermediate.

Step 2: Acetylation of the Pyridine Ring

-

To a solution of the protected intermediate (1 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an argon atmosphere, add n-butyllithium (1.1 eq.) dropwise.

-

Stir the mixture at -78 °C for 1 hour.

-

Add acetic anhydride (1.2 eq.) dropwise and continue stirring at -78 °C for 2 hours.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Step 3: Deprotection of the Hydroxyl Group

-

To a solution of the acetylated and protected intermediate (1 eq.) in THF, add tetrabutylammonium fluoride (TBAF, 1.1 eq., 1 M solution in THF).

-

Stir the reaction at room temperature for 2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography to yield this compound.

Potential Biological Activities and Signaling Pathways

While no biological data exists for this compound, the activities of related compounds provide a basis for hypothesizing its potential roles. Pyridine derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.

Hypothetical Anti-inflammatory Signaling Pathway

Derivatives of 2-acetylpyridine have been investigated for their anti-inflammatory properties. It is plausible that this compound could modulate inflammatory pathways, such as the NF-κB signaling cascade.

Caption: Hypothetical inhibition of the NF-κB inflammatory pathway.

Potential as an Enzyme Inhibitor

The acetylpyridine moiety is present in various enzyme inhibitors. The hydroxymethyl group could provide an additional hydrogen bonding site within an enzyme's active site, potentially enhancing inhibitory activity.

Table of Potential Enzyme Targets (Hypothetical)

| Enzyme Class | Potential Target | Rationale for Interaction |

| Kinases | e.g., Protein Kinase C | The pyridine nitrogen can act as a hinge-binder, and the hydroxymethyl group can form hydrogen bonds with the ribose pocket. |

| Dehydrogenases | e.g., Alcohol Dehydrogenase | The hydroxymethyl group could mimic the natural substrate, while the pyridine ring interacts with the NAD⁺ cofactor binding site. |

| Histone Deacetylases (HDACs) | e.g., HDAC1 | The acetyl group could potentially interact with the zinc-containing active site, a common feature of HDAC inhibitors. |

Conclusion and Future Directions

This compound represents an under-investigated molecule with potential for applications in medicinal chemistry and drug discovery. The lack of published data highlights a significant research gap. The proposed synthetic route provides a starting point for its chemical synthesis and characterization. Future research should focus on:

-

Confirmation of Synthesis: Experimental validation of the proposed synthetic pathway and full characterization of the compound.

-

Biological Screening: A broad-based biological screening to identify its primary cellular targets and activities.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of derivatives to understand the contribution of the hydroxymethyl and acetyl groups to its biological profile.

-

Mechanism of Action Studies: Elucidation of the specific signaling pathways modulated by this compound.

The exploration of this compound and its derivatives could lead to the discovery of novel therapeutic agents.

References

Methodological & Application

Synthesis of 4-(hydroxymethyl)-2-acetylpyridine: A Detailed Protocol for Drug Discovery and Development

Application Note: This document provides a comprehensive protocol for the synthesis of 4-(hydroxymethyl)-2-acetylpyridine from 2-acetyl-4-methylpyridine. This synthetic route is designed for researchers in drug development and medicinal chemistry who require a reliable method for producing this key intermediate. The protocol employs a two-step process involving a selective free-radical bromination of the 4-methyl group, followed by a nucleophilic substitution to yield the desired primary alcohol. This method is designed to be efficient and scalable for laboratory settings.

Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of 4-(hydroxymethyl)-2-acetylpyridine.

| Parameter | Step 1: Bromination | Step 2: Acetoxylation & Hydrolysis | Overall |

| Starting Material | 2-acetyl-4-methylpyridine | 4-(bromomethyl)-2-acetylpyridine | 2-acetyl-4-methylpyridine |

| Key Reagents | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) | Potassium Acetate, Acetic Acid, Sodium Hydroxide | - |

| Solvent | Carbon Tetrachloride | Glacial Acetic Acid, Water | - |

| Reaction Temperature | Reflux (approx. 77 °C) | 100 °C (Acetoxylation), Reflux (Hydrolysis) | - |

| Reaction Time | 4-6 hours | 2 hours (Acetoxylation), 3 hours (Hydrolysis) | - |

| Intermediate Product | 4-(bromomethyl)-2-acetylpyridine | 2-acetyl-4-(acetoxymethyl)pyridine | - |

| Final Product | - | 4-(hydroxymethyl)-2-acetylpyridine | 4-(hydroxymethyl)-2-acetylpyridine |

| Typical Yield | 70-80% | 85-95% (from bromide) | 60-75% |

| Purity (by HPLC) | >95% | >98% | - |

Experimental Protocols

Step 1: Synthesis of 4-(bromomethyl)-2-acetylpyridine